N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide is a compound that belongs to the class of benzoisothiazole derivativesThe presence of the isothiazole ring in the structure contributes to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide typically involves the reaction of benzo[d]isothiazole 1,1-dioxide with 6-aminohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisothiazole-3-one 1,1-dioxide: Known for its antimicrobial and anti-inflammatory properties.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Exhibits antihypertensive and antidiabetic activities.
Uniqueness
3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H19N3O2S |
---|---|
Molekulargewicht |
281.38 g/mol |
IUPAC-Name |
6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexan-1-amine |
InChI |
InChI=1S/C13H19N3O2S/c14-9-5-1-2-6-10-15-13-11-7-3-4-8-12(11)19(17,18)16-13/h3-4,7-8H,1-2,5-6,9-10,14H2,(H,15,16) |
InChI-Schlüssel |
SGHGROAEXGVMQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NCCCCCCN)NS2(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.